![molecular formula C11H15NO4 B14336823 N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide CAS No. 103565-58-8](/img/structure/B14336823.png)
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide is a compound with significant interest in various scientific fields It is known for its unique chemical structure, which includes both hydroxyl and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide typically involves the reaction of 3,4-dihydroxyphenethylamine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 3,4-dihydroxyphenethylamine, acetic anhydride, pyridine.
Reaction Conditions: The reaction is typically carried out at room temperature with constant stirring.
Product Isolation: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers or esters, depending on the substituent used.
Scientific Research Applications
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes such as tyrosinase, where it inhibits the enzyme’s activity by binding to its active site. This inhibition can lead to a decrease in melanin production, making it a potential candidate for skin-whitening products.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dihydroxyphenyl)ethyl]octanamide:
N-[4-(Acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide: A compound with a similar phenolic structure but different substituents.
Uniqueness
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide is unique due to its specific combination of hydroxyl and amide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with enzymes and participate in various chemical reactions makes it a versatile compound in scientific research.
Properties
CAS No. |
103565-58-8 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-N-methylacetamide |
InChI |
InChI=1S/C11H15NO4/c1-7(13)12(2)6-11(16)8-3-4-9(14)10(15)5-8/h3-5,11,14-16H,6H2,1-2H3 |
InChI Key |
LABXSGHUYGIMLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)CC(C1=CC(=C(C=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-2-chloro-5-diazo-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,8-dihydroxy-7-methyl-2-(3-methylbut-2-enyl)naphthalene-1,4,6-trione](/img/structure/B14336753.png)
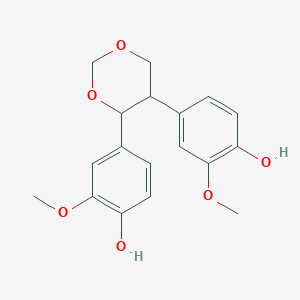

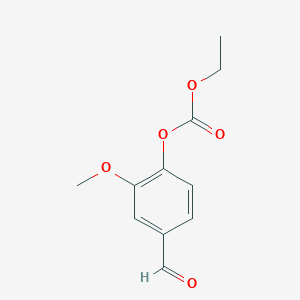
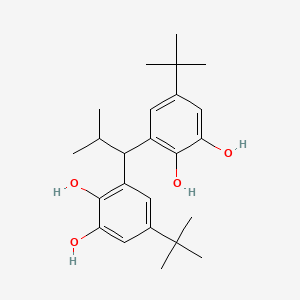

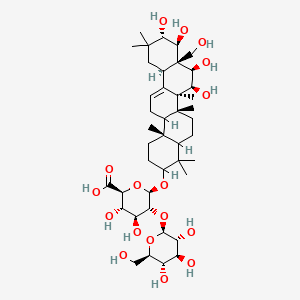
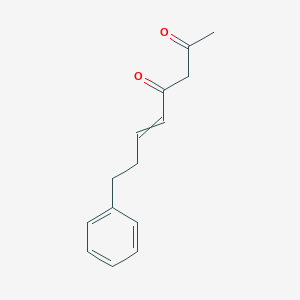
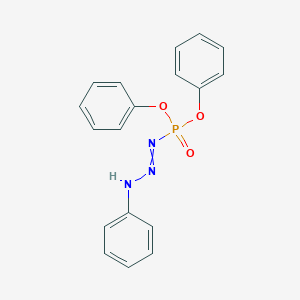
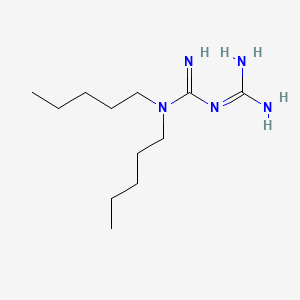
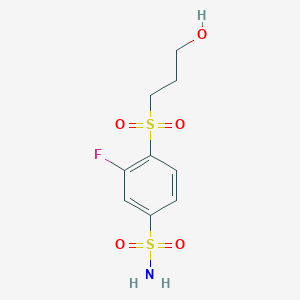

![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)
